molecular formula C16H15NO2 B12896873 5-(Diphenylmethyl)-4,5-dihydro-1,2-oxazol-5-ol CAS No. 61214-96-8

5-(Diphenylmethyl)-4,5-dihydro-1,2-oxazol-5-ol

Cat. No.: B12896873
CAS No.: 61214-96-8
M. Wt: 253.29 g/mol
InChI Key: BNARXNARRDXPHS-UHFFFAOYSA-N
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Description

5-Benzhydryl-4,5-dihydroisoxazol-5-ol is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzhydryl-4,5-dihydroisoxazol-5-ol typically involves the regioselective insertion of an N=O fragment into the three-membered carbocycle of benzylcyclopropanes by the action of nitrous acid . This reaction is carried out under specific conditions to ensure the formation of the desired isoxazoline system.

Industrial Production Methods

Industrial production methods for 5-Benzhydryl-4,5-dihydroisoxazol-5-ol are not extensively documented. the general approach involves the use of metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .

Chemical Reactions Analysis

Types of Reactions

5-Benzhydryl-4,5-dihydroisoxazol-5-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include nitrous acid for the initial synthesis, as well as various oxidizing and reducing agents for subsequent modifications .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitroaromatic derivatives, while reduction can yield different isoxazoline derivatives .

Scientific Research Applications

5-Benzhydryl-4,5-dihydroisoxazol-5-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antibacterial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Benzhydryl-4,5-dihydroisoxazol-5-ol involves its interaction with specific molecular targets. For example, it has been shown to inhibit the bacterial cell division protein FtsZ, leading to antibacterial activity against methicillin-resistant Staphylococcus aureus . The compound’s structure allows it to bind to the active site of the target protein, disrupting its function and leading to bacterial cell death.

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Dihydroisoxazol-3-yl-containing benzamide derivatives
  • 4,5-Dihydroisoxazol-5-yl-containing benzamide derivatives

Uniqueness

5-Benzhydryl-4,5-dihydroisoxazol-5-ol is unique due to its specific substitution pattern and the presence of the benzhydryl group. This structural feature imparts distinct biological activities and chemical reactivity compared to other isoxazole derivatives .

Properties

CAS No.

61214-96-8

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

IUPAC Name

5-benzhydryl-4H-1,2-oxazol-5-ol

InChI

InChI=1S/C16H15NO2/c18-16(11-12-17-19-16)15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,12,15,18H,11H2

InChI Key

BNARXNARRDXPHS-UHFFFAOYSA-N

Canonical SMILES

C1C=NOC1(C(C2=CC=CC=C2)C3=CC=CC=C3)O

Origin of Product

United States

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